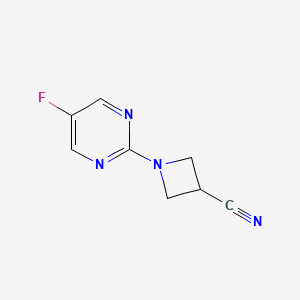

![molecular formula C17H19NO3 B2582414 Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate CAS No. 752966-27-1](/img/structure/B2582414.png)

Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate

Vue d'ensemble

Description

“Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate” is a chemical compound with the CAS RN®: 752966-27-1 . It is used for testing and research purposes .

Molecular Structure Analysis

The molecular formula of “Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate” is C17H19NO3 . The molecular weight is 285.34 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of related compounds involves intricate chemical processes to achieve desired structural characteristics. For instance, a study detailed the synthesis and crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate, highlighting the synthesis process through nitrosation oximation of substituted malonic esters. This process demonstrates the compound's potential as a precursor for α-amino acids, emphasizing the importance of its crystal structure determined through X-ray crystallography, showcasing intermolecular hydrogen bonds of various types (Xiao-liu Li et al., 2009).

Applications in Peptide/Peptoid Conformation Elucidation

The synthesis of conformationally constrained tryptophan derivatives, including variants of the core compound, has been pursued for use in peptide/peptoid conformation elucidation. These derivatives are designed to limit the conformational flexibility of the side chain, facilitating further derivatization and aiding in the study of peptide structures (D. Horwell et al., 1994). This research underscores the compound's role in advancing our understanding of peptide and peptoid structure and function.

Antioxidant Synthesis

Another study focused on Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant and the main raw material for other antioxidants such as 1010 and 1076. This work explored process conditions to improve the yield, highlighting the compound's utility in the production of industrial antioxidants and its significance in materials science (Huo Xiao-jian, 2010).

Pharmacological Applications

The exploration of AMPA agonist activity through the synthesis of analogues, including Aryl or Heteroaryl Substituted AMPA Analogues, has been investigated to determine their affinity and effectiveness as receptor agonists. Such research provides insights into the development of therapeutic agents targeting neurological pathways (U. Sørensen et al., 2001).

Amino Acid Biosynthesis in Microbial Cultures

Research on mixed rumen cultures incorporating labeled substrates into amino acids has highlighted the unique metabolic pathways present in these microbial communities. This research offers valuable insights into microbial amino acid biosynthesis, with implications for both basic science and applied biotechnology (F. Sauer et al., 1975).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-amino-3-(4-phenylmethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-20-17(19)11-16(18)14-7-9-15(10-8-14)21-12-13-5-3-2-4-6-13/h2-10,16H,11-12,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCMUDOUJORZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B2582332.png)

![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(dimethylamino)acrylate](/img/structure/B2582333.png)

![2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2582334.png)

![(E)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2582335.png)

![2-Chloro-4-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-carbonyl]pyridine](/img/structure/B2582336.png)

![2,2-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B2582342.png)

![N-cyclopentyl-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2582345.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2582348.png)

![5-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2582352.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582353.png)